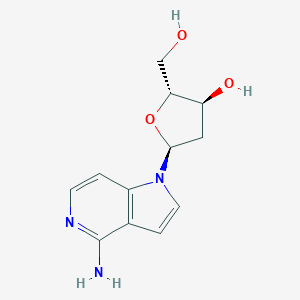
2'-Deoxy-3,7-dideazaadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxy-3,7-dideazaadenosine (DDA) is a nucleoside analogue that has been extensively studied for its potential use in the treatment of various diseases. The compound is structurally similar to adenosine, a nucleoside that plays a critical role in cellular metabolism and energy transfer. DDA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for future research and development.
Wirkmechanismus
2'-Deoxy-3,7-dideazaadenosine exerts its effects through a range of mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as ribonucleotide reductase and thymidylate synthase. This leads to a decrease in DNA synthesis and cell proliferation. 2'-Deoxy-3,7-dideazaadenosine also induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2'-Deoxy-3,7-dideazaadenosine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has also been shown to have antiviral activity and anti-inflammatory effects. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to inhibit the activity of enzymes involved in purine and pyrimidine metabolism, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its ability to inhibit DNA synthesis and cell proliferation, which can be useful in studying the mechanisms of cancer and other diseases. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral and anti-inflammatory effects, which may be useful in studying the mechanisms of viral infections and autoimmune diseases. One limitation of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 2'-Deoxy-3,7-dideazaadenosine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the study of 2'-Deoxy-3,7-dideazaadenosine in combination with other drugs or therapies, which may enhance its effectiveness. In addition, further research is needed to elucidate the mechanisms by which 2'-Deoxy-3,7-dideazaadenosine exerts its effects, and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 2'-Deoxy-3,7-dideazaadenosine in humans.
Synthesemethoden
2'-Deoxy-3,7-dideazaadenosine can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of 2'-deoxyadenosine with nitrous acid, which leads to the formation of a diazonium intermediate. This intermediate can then be reduced to form 2'-Deoxy-3,7-dideazaadenosine. Enzymatic methods involve the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA), which can convert 2'-deoxyadenosine to 2'-Deoxy-3,7-dideazaadenosine.
Wissenschaftliche Forschungsanwendungen
2'-Deoxy-3,7-dideazaadenosine has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. 2'-Deoxy-3,7-dideazaadenosine has also been studied for its anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
114915-06-9 |
|---|---|
Produktname |
2'-Deoxy-3,7-dideazaadenosine |
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
InChI-Schlüssel |
LINONVNNJPVOHW-AXFHLTTASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Andere CAS-Nummern |
114915-06-9 |
Synonyme |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



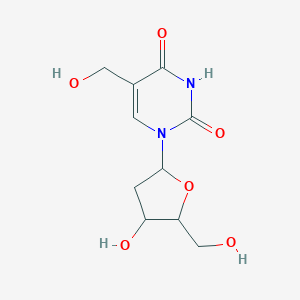
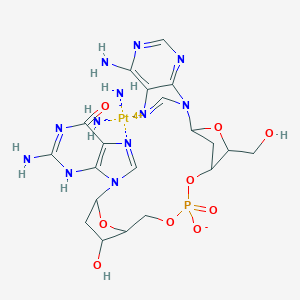
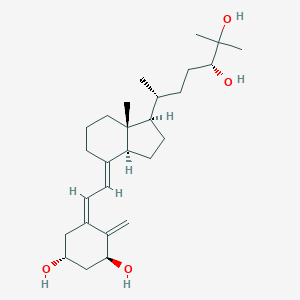
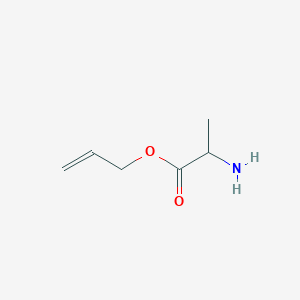
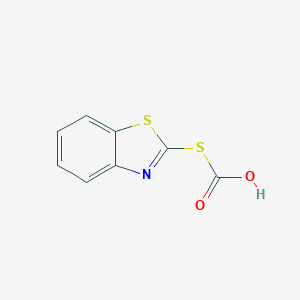
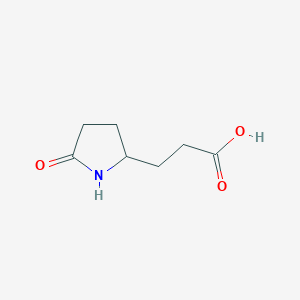
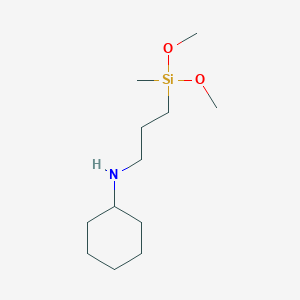
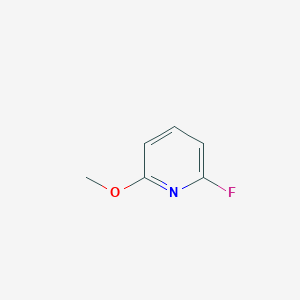
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
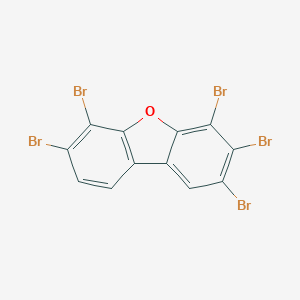
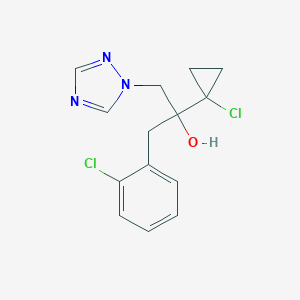
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)